3,5-Dichlorobenzo[d]isoxazole
Overview
Description
3,5-Dichlorobenzo[d]isoxazole is a compound with the molecular formula C7H3Cl2NO . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazoles, including 3,5-Dichlorobenzo[d]isoxazole, often involves metal-free synthetic routes . One such method involves the reaction of aryl aldehydes with hydroxylamine hydrochloride . Another method involves a one-pot synthesis from terminal alkynes, aldehydes, and hydroxylamine .Molecular Structure Analysis
The molecular structure of 3,5-Dichlorobenzo[d]isoxazole consists of a five-membered isoxazole ring with two chlorine atoms attached at the 3rd and 5th positions . The InChI code for this compound isInChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
. Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichlorobenzo[d]isoxazole is 188.01 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 155 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Biological Activities and Therapeutic Potential
Isoxazole, which includes 3,5-Dichlorobenzo[d]isoxazole, is of immense importance due to its wide spectrum of biological activities and therapeutic potential . It has shown prominent potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Drug Discovery
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It provides the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
Synthetic Chemistry
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the synthesis of 3,5-disubstituted isoxazoles .
Eco-friendly Synthetic Strategies
In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .
Regioselective Synthesis
The regioselective synthesis of 3,5-disubstituted isoxazoles was attempted under mild basic condition . This provides a method for the preparation of 3,5-disubstituted isoxazoles .
Signaling Pathways
3,5-Dichlorobenzo[d]isoxazole has applications in research areas such as signaling pathways . This includes proteases apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, tyrosine kinase, and DNA damage/DNA repair .
Future Directions
The future directions in the research of 3,5-Dichlorobenzo[d]isoxazole and other isoxazoles include the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The focus is on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
Mechanism of Action
Target of Action
Similar isoxazole derivatives have been reported to inhibit inflammation and cancer by targeting enzymes like lipoxygenase (lox) and cyclooxygenase (cox) .
Mode of Action
Isoxazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives have been reported to affect the arachidonic acid metabolism pathway, which plays a crucial role in inflammation and cancer .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Similar isoxazole derivatives have been reported to inhibit tumor growth and angiogenesis .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
3,5-dichloro-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMDBZXSQGQSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544034 | |
Record name | 3,5-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16263-53-9 | |
Record name | 3,5-Dichloro-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16263-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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